
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as FPYPM, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug discovery and development. FPYPM is a pyrrolidine derivative that contains a fluoropyridine moiety, which makes it a valuable building block for the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play critical roles in cellular processes such as cell proliferation, survival, and signal transduction. For example, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of protein kinase CK2, which regulates various cellular processes such as DNA repair, cell cycle progression, and apoptosis. (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to inhibit the replication of influenza virus by targeting the viral polymerase complex.
Biochemical and Physiological Effects:
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects depending on the specific biological target. For example, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of protein kinase CK2, which leads to the inhibition of cell proliferation and survival. (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to inhibit the replication of influenza virus by targeting the viral polymerase complex, which leads to the inhibition of viral replication.
Advantages and Limitations for Lab Experiments
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of various biologically active molecules, and its potential as a starting material for drug discovery and development. However, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone. One direction is the synthesis of novel (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone derivatives with improved pharmacological properties and selectivity towards specific biological targets. Another direction is the evaluation of the potential of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone as a starting material for the synthesis of novel drugs for the treatment of various diseases such as cancer and viral infections. Furthermore, the elucidation of the mechanism of action of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone and its derivatives will provide valuable insights into the cellular processes that are regulated by the targeted enzymes and proteins.
Synthesis Methods
The synthesis of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 5-fluoropyridin-3-amine with pyrrolidine-1-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition of the pyrrolidine-1-carbaldehyde to the 5-fluoropyridin-3-amine, followed by reduction of the resulting imine to the corresponding amine. The final product, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone, is obtained as a white crystalline solid with a high yield.
Scientific Research Applications
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been used as a valuable building block for the synthesis of various biologically active molecules such as kinase inhibitors, antiviral agents, and anticancer drugs. For example, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been used as a key intermediate in the synthesis of potent and selective inhibitors of protein kinase CK2, which plays a critical role in cell proliferation and survival. (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has also been used as a starting material for the synthesis of novel antiviral agents that target the replication of influenza virus. Furthermore, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been used as a building block for the synthesis of anticancer agents that target the DNA damage response pathway.
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQPKJCTZAEHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pyrrolidine-1-carbonyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

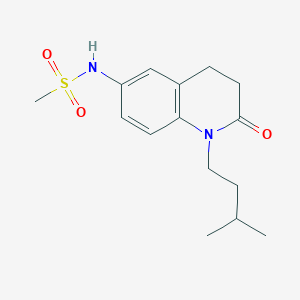

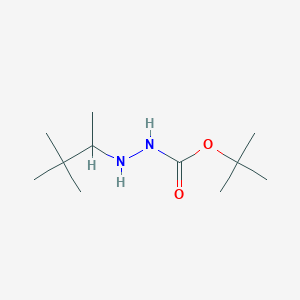

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2801364.png)
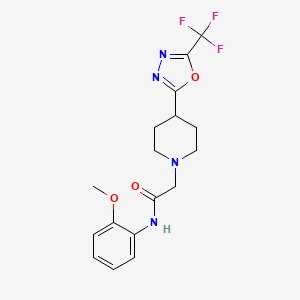
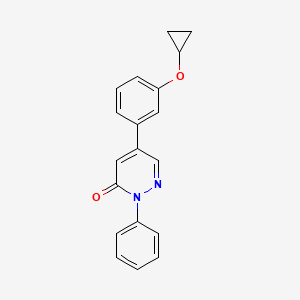
![3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B2801370.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801371.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2801374.png)

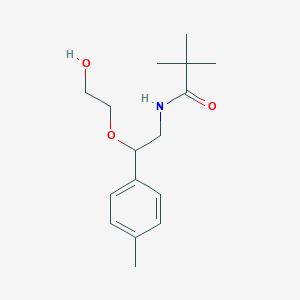
![2-[2-(Benzyloxy)ethoxy]pyridin-3-amine](/img/structure/B2801380.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2801381.png)